meso-1,2-Diphenylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Meso-1,2-Diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Thermodynamic Stability & Processing of 1,2-Diphenylethylenediamine (DPEN)
Executive Summary
In the landscape of chiral auxiliaries, 1,2-diphenylethylenediamine (DPEN) stands as a critical scaffold, particularly for the synthesis of Noyori-type asymmetric hydrogenation catalysts.[1] However, the synthesis of DPEN inherently produces two diastereomers: the achiral (1R,2S)-meso form and the chiral (1R,2R)/(1S,2S)-racemic pair.[1]
This guide provides a definitive technical analysis of the thermodynamic hierarchy between these forms. Key Finding: The meso-isomer is the thermodynamically preferred species in the solid state, evidenced by a significantly higher melting point (~121°C vs. ~83°C) and superior packing efficiency derived from its ability to adopt a conformation where both phenyl and amine groups are anti-periplanar. Consequently, obtaining the commercially valuable racemic form requires kinetic control during synthesis or efficient thermodynamic resolution protocols.[1]
Part 1: Structural & Conformational Analysis (The "Why")
To understand the thermodynamic stability, we must look beyond the 2D structure and analyze the 3D conformational energy landscape. The stability difference is driven by steric and electronic repulsion between the bulky phenyl (Ph) rings and the polar amine (NH
The Newman Projection Argument[3][4][5][6]
The most stable conformation for 1,2-disubstituted ethanes is generally the anti-periplanar geometry, which minimizes torsional strain and steric hindrance.[1]
-
The Meso Advantage: In the meso (1R,2S) isomer, the absolute configuration allows for a specific rotamer where the two bulky Phenyl groups are anti (180°), and simultaneously, the two Amino groups are also anti.[1] This "double-anti" conformation represents the global energy minimum.[2][1]
-
The Racemic Conflict: In the chiral (1R,2R) or (1S,2S) isomers, a geometric conflict arises.[1] If the bulky Phenyl groups are placed anti (to minimize steric clash), the Amino groups are forced into a gauche (60°) relationship.[1] Conversely, placing the Amino groups anti forces the Phenyl groups gauche.[1] Since Ph-Ph steric repulsion is the dominant energetic penalty, the molecule adopts the Anti-Ph/Gauche-NH
conformation, which is inherently higher in energy than the meso form's Anti-Ph/Anti-NH state.[1]
Visualization of Stability Hierarchy
The following diagram illustrates the conformational penalty inherent in the racemic form compared to the meso form.
Figure 1: Comparative stability analysis showing the steric advantages of the meso-isomer.
Part 2: Thermodynamic Parameters & Physical Properties[1]
The macroscopic physical properties confirm the microscopic conformational analysis. The significantly higher melting point of the meso form indicates a higher lattice energy, making it the "thermodynamic sink" in many non-selective syntheses.
| Property | Meso-DPEN | Racemic-DPEN ((±)-DPEN) | Significance |
| CAS Number | 951-87-1 | 5700-60-7 | Distinct chemical entities.[2][1][3][4] |
| Melting Point | 118 – 121 °C | 80 – 83 °C | Meso has superior crystal packing stability.[2][1] |
| Solubility (EtOH) | Low | Moderate | Basis for separation via fractional crystallization.[2][1] |
| Solubility (Water) | Insoluble | Insoluble | Requires organic co-solvents for processing.[2][1] |
| Chirality | Achiral (Plane of symmetry) | Chiral ( | Only racemic is useful for asymmetric catalysis.[1] |
Part 3: Experimental Validation & Protocols
For drug development professionals, the challenge is rarely making DPEN, but isolating the pure enantiomer from the thermodynamically stable meso impurity.
Protocol 3.1: The "Self-Validating" Resolution Workflow
This protocol uses L-(+)-Tartaric acid.[2][1][4][5] The logic relies on the solubility difference: the meso form does not form the stable tartrate salt lattice that the chiral forms do, or it forms a salt with vastly different solubility.
Reagents:
-
Crude DPEN (mixture of meso and rac): 10.0 g (47 mmol)[1]
-
Ethanol (Absolute): 100 mL
-
Water: As required for recrystallization[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude DPEN in 40 mL of hot ethanol (60°C). If the meso content is high, it may remain as a suspension; filter off any undissolved solids (often pure meso) while hot.
-
Salt Formation: In a separate flask, dissolve 7.05 g L-(+)-Tartaric acid in 40 mL hot ethanol. Add this slowly to the amine solution.[4]
-
Crystallization (The Critical Step): Allow the mixture to cool slowly to room temperature over 4 hours.
-
Filtration & Wash: Filter the white crystals.[2] Wash with cold ethanol (2 x 10 mL).[2][1]
-
Liberation of Free Base: Suspend the salt in water (50 mL) and basify with 2M NaOH (pH > 12). Extract with Dichloromethane (DCM).[2][1]
-
Polishing: Dry DCM over MgSO
and evaporate.
Protocol 3.2: Isomerization (Recycling the Meso Waste)
If your process generates excess meso waste, it can be isomerized to the racemic form (thermodynamically unfavorable, but equilibrium-driven) using an imine intermediate.[1]
Mechanism: Formation of a Schiff base with benzaldehyde allows the C-H bond at the chiral center to become acidic/labile, allowing epimerization.
Figure 2: Isomerization pathway permitting the recycling of the stable meso-isomer into the desired racemic form.[2][1]
Part 4: Implications for Drug Development[2]
The thermodynamic stability of meso-DPEN poses a specific risk in GMP manufacturing of chiral catalysts (e.g., Ru-TsDPEN).[1]
-
Impurity Carryover: Because meso-DPEN is more stable and crystallizes easily, trace amounts can act as a "seed" in the final crystallization of the chiral ligand, leading to batch failure.[1]
-
Catalytic Dead-End: In asymmetric transfer hydrogenation (ATH), the meso-ligand forms an achiral catalyst.[2][1] This does not merely lower yield; it actively erodes the enantiomeric excess (ee) of the pharmaceutical product by catalyzing the racemic background reaction.
-
Detection: Standard HPLC on C18 columns may not separate diastereomers effectively.[2][1] Mandatory QC: Use Chiral HPLC (e.g., Chiralcel OD-H) or high-field NMR to explicitly quantify meso content < 0.1%.[2][1]
References
-
Sigma-Aldrich. (2024).[2][1] Product Specification: (1R,2R)-(+)-1,2-Diphenylethylenediamine. Retrieved from
-
Organic Syntheses. (1998).[2][1] Synthesis and Resolution of 1,2-Diphenylethylenediamine. Org. Synth. 1998, 75,[2][1] 19. Retrieved from [1]
-
BenchChem. (2025).[2][1][4][7] Technical Guide to Solubility and Resolution of DPEN. Retrieved from
-
PubChem. (2024).[2][1] Compound Summary: Meso-1,2-Diphenylethylenediamine.[2][1][8] Retrieved from [1]
-
NIST. (2024). Thermophysical Properties of Diphenyl Compounds. NIST Chemistry WebBook.[2][1][9] Retrieved from [1]
Sources
- 1. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
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- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. meso-1,2-Diphenylethylenediamine | CAS#:951-87-1 | Chemsrc [chemsrc.com]
- 9. 1,2-diphenylethyne -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
The Unsung Architect: Tracing the Historical and Modern Role of meso-1,2-Diphenylethylenediamine in Coordination Chemistry
An In-depth Technical Guide
Abstract
1,2-Diphenylethylenediamine (DPEN), also known as stilbenediamine, is a cornerstone ligand in coordination chemistry, existing as three distinct stereoisomers: the chiral enantiomers (1R,2R)- and (1S,2S)-DPEN, and the achiral meso-(1R,2S)-DPEN.[1][2] While the chiral variants are celebrated for their pivotal role in Nobel Prize-winning asymmetric catalysis, the meso isomer possesses a unique and compelling history of its own.[2] Characterized by the presence of two stereogenic centers but rendered achiral by an internal plane of symmetry, meso-1,2-diphenylethylenediamine (meso-DPEN) has served as a powerful tool for elucidating fundamental principles of inorganic stereochemistry.[3][4] Initially explored in the context of classic Werner-type complexes, its rigid, well-defined C_s_ symmetric backbone has since been leveraged as a robust scaffold in the design of sophisticated ligands for catalysis, supramolecular chemistry, and materials science.[3][5][6] This technical guide provides an in-depth exploration of the historical significance and evolving applications of meso-DPEN, charting its journey from a structural curiosity to a sophisticated building block in modern coordination chemistry. We will examine the causality behind its unique stereochemical influence on metal centers and provide detailed protocols for its synthesis and derivatization, offering valuable insights for researchers, scientists, and professionals in drug development.
Chapter 1: Foundational Principles: Synthesis and Stereochemical Identity
The utility of any ligand in coordination chemistry begins with its synthesis and a thorough understanding of its structural properties. For 1,2-diphenylethylenediamine, the story is one of subtle yet profound stereochemical differences that dictate its function.
The Stereoisomers: A Tale of Symmetry
1,2-Diphenylethylenediamine possesses two chiral carbon centers, leading to the theoretical possibility of four stereoisomers. However, these manifest as only three distinct molecules: a pair of enantiomers ((1R,2R) and (1S,2S)) and a single meso compound.[1][7]
-
(1R,2R)- and (1S,2S)-DPEN: These are non-superimposable mirror images of each other, exhibiting C₂ symmetry. Their chirality has made them "privileged" ligands in the field of asymmetric catalysis.[8]
-
meso-1,2-Diphenylethylenediamine ((1R,2S)-DPEN): This diastereomer is achiral despite containing two stereogenic centers. The cause for this is an internal plane of symmetry (a center of inversion) that bisects the C-C bond, making the molecule superimposable on its mirror image.[4] This unique feature—a stereochemically defined yet achiral structure—is the foundation of its historical importance.
Caption: Stereoisomers of 1,2-diphenylethylenediamine (DPEN).
Synthesis and Isolation
The synthesis of DPEN typically begins with benzil, which undergoes reductive amination to produce a mixture of the racemic (a 1:1 mix of R,R and S,S) and meso diastereomers.[2] The separation of these isomers is critical. While the chiral enantiomers are famously resolved from the racemic mixture using L-(+)-tartaric acid to form diastereomeric salts with differing solubilities, the isolation of the meso form relies on exploiting the solubility differences between the diastereomers themselves.[2][9]
| Property | (±)-DPEN (racemic) | meso-DPEN |
| Melting Point | 81–83 °C[2] | 118-122 °C |
| Symmetry | C₂ (for each enantiomer) | Cᵢ (center of inversion) |
| Chirality | Chiral | Achiral |
| Typical Use | Asymmetric Catalysis[2] | Stereochemical Probe, Ligand Scaffold[3][6] |
| Caption: Comparative properties of DPEN diastereomers. |
Fundamental Coordination Properties
As a bidentate ligand, meso-DPEN coordinates to metal ions through its two nitrogen atoms, forming a thermodynamically stable five-membered chelate ring.[10] The two phenyl groups are locked in a trans orientation relative to the chelate ring, imposing significant steric bulk. This rigidity and steric hindrance are key features that influence the geometry and reactivity of the resulting metal complexes, preventing unwanted side reactions and defining a specific coordination sphere around the metal center.
Chapter 2: A Probe for Stereochemistry: The Era of Werner Complexes
The initial, yet profound, role of meso-DPEN in coordination chemistry was not as a catalyst, but as a tool to explore and understand the complex world of inorganic stereoisomerism. Alfred Werner's revolutionary postulates on the octahedral geometry of metal complexes were rigorously tested and ultimately proven using ligands like ethylenediamine and its substituted derivatives.[3][11]
Inducing Chirality at the Metal Center
A pivotal concept in coordination chemistry is that chirality can exist at a metal center. The coordination of three bidentate ligands to an octahedral metal creates a propeller-like structure that can exist as two non-superimposable mirror images, designated Lambda (Λ) and Delta (Δ).[11]
The genius of using meso-DPEN was in demonstrating that an achiral ligand could generate a chiral complex. When three molecules of meso-DPEN coordinate to a metal like Cobalt(III), the resulting [Co(meso-dpen)₃]³⁺ ion is chiral solely due to the arrangement of the ligands around the metal center.[3] This provided incontrovertible evidence for metal-centered chirality and the octahedral coordination geometry. The resolution of such complexes into their constituent Λ and Δ enantiomers was a landmark achievement in the history of inorganic chemistry.
Caption: Generation of a chiral complex from an achiral ligand.
Structural Elucidation
Early studies on complexes of meso-DPEN, particularly with Nickel(II), were crucial for understanding their structural and electronic properties. Depending on the counter-ions and solvent, Ni(II) complexes with meso-stilbenediamine (an older name for DPEN) could be isolated as either blue/violet paramagnetic octahedral species or yellow/orange diamagnetic square planar species.[12][13] X-ray crystallography confirmed the square planar geometry in some of these yellow forms, providing precise bond lengths and angles and showcasing the steric influence of the phenyl groups on the coordination environment.[12] These fundamental studies laid the groundwork for predicting and controlling the geometry of complexes with related diamine ligands.
Chapter 3: A Modern Rebirth: The Scaffold for Advanced Applications
While its chiral counterparts took the spotlight in asymmetric synthesis, the unique structural attributes of meso-DPEN have enabled its resurgence as a valuable scaffold in modern coordination chemistry, extending into materials science and drug development.
Schiff Base Complexes and Catalysis
The amine groups of meso-DPEN are readily condensed with aldehydes (like salicylaldehyde) to form tetradentate Schiff base ligands, often called "salen" or "salan" type ligands.[5][14] The meso-DPEN backbone imparts a rigid, pre-organized geometry to these ligands. Palladium(II) complexes of these ligands have been successfully employed as catalysts for Suzuki-Miyaura C-C cross-coupling reactions, demonstrating high efficacy in aqueous media, which is a significant advantage for green chemistry applications.[5] In this context, the meso-DPEN unit serves not to induce chirality, but to provide a stable, well-defined coordination pocket that promotes catalytic turnover.
Supramolecular Chemistry
The defined stereochemistry of meso-DPEN has been cleverly exploited in the field of host-guest chemistry. In one notable example, meso-DPEN was combined with a chiral N-(2-naphthoyl)-L-aspartic acid to form a supramolecular chiral host. This assembly proved effective for the enantioseparation of 1-arylethanols. Here, the achiral diamine acts as a structural linker, orienting the chiral components of the host to create an effective chiral recognition environment.[15]
Bioinorganic Chemistry and DNA Recognition
A fascinating modern application lies in the interaction of meso-DPEN complexes with biological macromolecules. Nickel(II) Schiff base complexes containing the meso-DPEN moiety have been synthesized and shown to exhibit selective and significant binding to tetramolecular DNA quadruplexes over standard duplex DNA.[6] DNA quadruplexes are specialized DNA structures implicated in critical cellular processes, making them attractive targets for therapeutic intervention. The study suggests that the specific shape and steric profile conferred by the meso-DPEN backbone is key to this selective recognition, highlighting a promising avenue for the design of targeted DNA-binding agents for drug development.[6]
Chapter 4: Key Experimental Methodologies
To facilitate further research, this section provides validated, step-by-step protocols for the synthesis of the ligand and a representative coordination complex.
Protocol: Synthesis of meso-1,2-Diphenylethylenediamine
This procedure is adapted from established methods involving the reduction of the diimine derived from benzil.
Step 1: Synthesis of Benzil Diimine
-
In a round-bottom flask, dissolve benzil (1 equivalent) in absolute ethanol.
-
Add a significant excess of aqueous ammonia (e.g., 20-30 equivalents).
-
Seal the flask and heat the mixture at 100-120 °C in a pressure vessel or autoclave for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product, benzil diimine, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Reduction to meso-DPEN
-
Suspend the benzil diimine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 8-12 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product will be a mixture of meso and racemic DPEN.
-
Recrystallize the crude solid from a suitable solvent like toluene or a mixture of ethanol and water. The meso-isomer, being less soluble, will preferentially crystallize, allowing for its isolation. Purity can be confirmed by melting point analysis and NMR spectroscopy.
Protocol: Synthesis of a Ni(II)-Salan Complex with meso-DPEN
This protocol describes the synthesis of a tetradentate Schiff base complex, adapted from literature procedures.[5][6]
Caption: Workflow for the synthesis of a Ni(II)-Salan complex.
Step 1: Synthesis of the Salan Ligand
-
Dissolve meso-1,2-diphenylethylenediamine (1 equivalent, e.g., 2.12 g) in 50 mL of absolute ethanol in a round-bottom flask.
-
To this stirring solution, add salicylaldehyde (2 equivalents, e.g., 2.44 g) dropwise.
-
Stir the mixture at room temperature for 1 hour. A bright yellow precipitate of the Schiff base ligand will form.[5]
-
Collect the product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry in a vacuum oven.
Step 2: Complexation with Nickel(II)
-
Suspend the synthesized Schiff base ligand (1 equivalent) in methanol.
-
In a separate flask, dissolve Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1 equivalent) in a minimal amount of hot methanol.
-
Add the hot nickel salt solution to the stirring suspension of the ligand.
-
Reflux the resulting mixture for 2-4 hours. A color change to orange or red should be observed as the complex forms.
-
Cool the reaction mixture to room temperature.
-
Collect the solid complex by vacuum filtration, wash with cold methanol, and dry under vacuum. Characterization can be performed using techniques such as IR spectroscopy, elemental analysis, and ESI-mass spectrometry.[6]
Conclusion
The history of meso-1,2-diphenylethylenediamine in coordination chemistry is a compelling narrative of scientific evolution. It began its journey as a humble yet elegant tool, its unique achiral-but-stereodefined nature providing chemists with a key to unlock and confirm the fundamental principles of metal-centered chirality in Werner's octahedral world. For decades, it served as a textbook example of stereochemical principles. Today, the very properties that made it a great pedagogical tool—its rigidity, steric definition, and predictable coordination—have propelled its resurgence as a sophisticated building block. From creating robust catalysts for green chemistry to forming selective DNA-binding agents with therapeutic potential, meso-DPEN has proven to be far more than a historical curiosity. It stands as an unsung architect, a testament to the enduring power of fundamental molecular design in addressing the challenges of modern chemistry.
References
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- Wikipedia. (n.d.). Diphenylethylenediamine.
- Gladysz, J. A., et al. (2015). Cobalt(III) Werner Complexes with 1,2-Diphenylethylenediamine Ligands: Readily Available, Inexpensive, and Modular Chiral Hydrogen Bond Donor Catalysts for Enantioselective Organic Synthesis. ACS Central Science.
- Inorganic Chemistry. (2021). Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R,R)-1,2-Diphenylethylenediamine.
- Benchchem. (n.d.). Technical Support Center: (+)-1,2-Diphenylethylenediamine Synthesis and Purification.
- Organic Syntheses. (n.d.). (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer.
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
- Universidad de Alicante. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
- Chemsrc. (2025). meso-1,2-Diphenylethylenediamine | CAS#:951-87-1.
- PubMed. (2024). Catalytic asymmetric synthesis of 1,2-diamines.
- RSC Publishing. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.
- PureSynth. (n.d.). Meso-12-Diphenylethylenediamine 97.0%.
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- MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years.
- ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.
- PMC. (n.d.). Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air.
- PMC. (n.d.).
- American Journal of Chemistry. (2019). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity.
- ResearchGate. (2025).
- ResearchGate. (2025). (PDF)
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- reposiTUm. (2023).
- Scribd. (2017).
- The Australian National University. (2015). Synthesis and characterisation of nickel Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety: Selective interactions with a tetramolecular DNA quadruplex.
- ResearchGate. (2025). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years.
- SciELO México. (n.d.).
- PMC. (2022).
- ResearchGate. (2022). Design of Coordination Polymers based on combinations of 1,2-diphenylethane-1,2-diyl diisonicotinate with Cu(II), Zn(II), Cd(II) and Co(II).
- Chemical Review and Letters. (2024). Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine.
-
PubMed. (2003). Combinatorial lead optimization of[1][16]-diamines based on ethambutol as potential antituberculosis preclinical candidates.
- ResearchGate. (2025). Formation of meso-1,2-Bis(dimethylamino)
- Enlighten Theses. (2025). Keramidas, Odysseas Dimitrios (2025) 1,1-dithiolate ligands in coordination chemistry: a study of their electronic and molecular.
Sources
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An In-depth Technical Guide to the Achiral Nature of meso-1,2-Diphenylethylenediamine
Abstract: 1,2-Diphenylethylenediamine (DPEN) is a cornerstone chiral ligand in modern asymmetric synthesis, with its enantiomeric forms—(1R,2R)- and (1S,2S)-DPEN—being instrumental in developing highly selective catalytic systems. However, this family of stereoisomers also includes an achiral member: meso-1,2-diphenylethylenediamine. Despite possessing two stereogenic carbon centers, the meso isomer is optically inactive. This guide provides a detailed examination of the structural and stereochemical principles that confer achirality upon meso-DPEN. We will explore the critical role of internal symmetry, analyze its conformational landscape, and discuss the spectroscopic and physical properties that differentiate it from its chiral counterparts. This document is intended for researchers, chemists, and drug development professionals who rely on a nuanced understanding of stereochemistry for ligand design, catalyst development, and stereoselective synthesis.
The Stereochemical Landscape of 1,2-Diphenylethylenediamine
1,2-Diphenylethylenediamine, also known as stilbenediamine, is a C₂-symmetric diamine that possesses two stereogenic centers at the benzylic carbons (C1 and C2).[1] This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-DPEN, and a diastereomer known as meso-1,2-diphenylethylenediamine.[1]
-
(1R,2R)- and (1S,2S)-DPEN: These isomers are non-superimposable mirror images of each other. They are chiral and optically active, rotating plane-polarized light in equal but opposite directions.[1] The enantiopure forms are highly valued as ligands in asymmetric catalysis, most notably in Noyori's Nobel Prize-winning work on asymmetric hydrogenation.[1]
-
meso-1,2-Diphenylethylenediamine: This isomer is a diastereomer of the (R,R) and (S,S) forms. Crucially, despite having two stereocenters, the meso compound is achiral and therefore optically inactive.[2]
The distinction between these isomers is not merely academic; it has profound implications for their application. While the chiral enantiomers form the basis of powerful asymmetric catalysts, the achiral meso form cannot be used for enantioselective transformations. Understanding the origin of this achirality is fundamental to stereocontrolled chemical synthesis.
Below is a diagram illustrating the isomeric relationships within the DPEN family.
Caption: Relationship between the stereoisomers of 1,2-diphenylethylenediamine.
The Core Principle: Internal Symmetry in meso-DPEN
The defining characteristic of a meso compound is its achirality despite the presence of stereocenters.[3][4][5] This arises from the existence of an internal element of symmetry that renders the molecule superimposable on its mirror image.[2][4][5] According to IUPAC, a meso-compound is "the achiral member(s) of a set of diastereoisomers which also includes one or more chiral members."[6][7]
In the case of meso-1,2-diphenylethylenediamine, the stereochemical configuration is (1R,2S) or, equivalently, (1S,2R). This specific arrangement of substituents around the two stereocenters creates an internal plane of symmetry (a mirror plane) or a center of inversion in certain conformations.
Plane of Symmetry (σ) and Center of Inversion (i)
A molecule is achiral if it possesses a symmetry element of the second kind, such as a plane of symmetry or a center of inversion.[8]
-
Plane of Symmetry (σ): An imaginary plane that bisects the molecule into two halves that are perfect mirror images of each other.
-
Center of Inversion (i): A point within the molecule such that any atom can be reflected through this point to an identical atom equidistant on the opposite side.
While individual, rapidly interconverting conformations of meso-DPEN may lack a perfect plane of symmetry, the molecule can adopt conformations that do possess a center of inversion. For example, in the anti-periplanar conformation where the two phenyl groups and the two amino groups are anti to each other, a center of inversion exists midway along the C1-C2 bond. This symmetry element is sufficient to render the molecule achiral.
The diagram below illustrates the center of inversion in an anti-conformation of meso-DPEN.
Caption: Center of inversion (i) in an anti-conformation of meso-DPEN.
This internal symmetry means that the optical rotation caused by the (1R) center is perfectly cancelled out by the (2S) center.[4][5] Consequently, the molecule as a whole does not rotate plane-polarized light and is optically inactive.
Experimental Identification and Characterization
Distinguishing meso-DPEN from its chiral enantiomers is straightforward using standard analytical techniques. The differing symmetries and diastereomeric relationship result in distinct physical and spectroscopic properties.
| Property | (1R,2R)-DPEN | (1S,2S)-DPEN | meso-DPEN |
| Melting Point | ~81-84 °C | ~81-84 °C | ~118-122 °C |
| Optical Rotation, [α]D | Positive (e.g., +106° in MeOH)[1] | Negative (e.g., -106° in MeOH) | 0° |
| Symmetry | C₂ | C₂ | Cᵢ (in anti-conformation) |
| Relationship | Enantiomers | Enantiomers | Diastereomer of (R,R)/(S,S) |
| ¹H NMR | Complex, non-equivalent protons | Identical to (R,R) isomer | Simpler spectrum due to symmetry |
| Chiral Separation | Can be resolved from (S,S) | Can be resolved from (R,R) | Achiral, cannot be resolved |
Note: Exact melting points can vary based on purity and crystalline form.[9]
The most definitive experimental proof of the achiral nature of meso-DPEN is its lack of optical activity, which can be confirmed using a polarimeter. Furthermore, techniques like NMR spectroscopy can reveal the higher symmetry of the meso isomer compared to its chiral counterparts. Due to the presence of a center of inversion, the two phenyl groups and the two amino groups are chemically equivalent, leading to a simpler NMR spectrum.
Synthesis and Resolution Workflow
In many synthetic preparations of 1,2-diphenylethylenediamine, such as the reductive amination of benzil, a mixture of the racemic (R,R/S,S) and meso diastereomers is formed.[1] Separating these isomers is a critical step for obtaining the desired chiral ligands for catalysis.
The separation is typically achieved by leveraging the different physical properties of the diastereomers, most commonly through fractional crystallization. The resolution of the chiral enantiomers from each other then requires the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities.[1][10][11]
The following workflow outlines the general process for synthesis and separation.
Caption: General workflow for the synthesis and separation of DPEN stereoisomers.
Example Protocol: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
A common laboratory-scale synthesis involves the reduction of benzoin oxime or related precursors. A method described in the literature involves the catalytic reduction of 1,2-diphenylethanedione dioxime using a hydrogen source like hydrazine hydrate in the presence of a catalyst such as Raney nickel.[12][13]
Step-by-Step Methodology:
-
Setup: A multi-necked flask is equipped with a condenser and mechanical stirrer.
-
Reagents: 1,2-diphenylethanedione dioxime is dissolved in a polar solvent like methanol. A promoter (e.g., activated carbon) and a catalyst (e.g., Raney nickel) are added.[12][13]
-
Reaction: The mixture is heated (e.g., to 58-62 °C). A reducing agent, such as 80% hydrazine hydrate, is added dropwise while maintaining the temperature.[12] The reaction is monitored until the starting material is consumed.
-
Workup: After cooling, the catalyst and promoter are removed by filtration. The solvent is removed via distillation.
-
Isolation: The residue is redissolved in an appropriate solvent (e.g., petroleum ether) to induce crystallization, yielding the mixture of (±)-1,2-diphenylethylenediamine and the meso isomer.[12]
This initial product is the mixture that serves as the starting point for the diastereomeric and enantiomeric separations outlined in the workflow diagram.
Conclusion
The achiral nature of meso-1,2-diphenylethylenediamine is a direct consequence of its molecular structure. Despite possessing two stereogenic centers with (1R,2S) configuration, the molecule contains an internal element of symmetry—a center of inversion in its stable anti-conformation. This symmetry ensures that the molecule is superimposable on its mirror image, leading to the complete cancellation of optical activity. This fundamental stereochemical principle distinguishes it from its chiral, optically active enantiomeric counterparts, (1R,2R)- and (1S,2S)-DPEN. For scientists in catalysis and drug development, a firm grasp of this concept is essential for the rational design of chiral ligands and the stereocontrolled synthesis of complex molecules.
References
-
IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. meso-compound (M03839). [Link][6]
-
IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. meso (M03838). [Link][8]
-
Oreate AI Blog. (2025, December 30). Understanding Meso Compounds: The Unique Chemistry of Symmetry. [Link][3]
-
IUPAC Compendium of Chemical Terminology. (2014). meso-compound. [Link][7]
-
Chemistry LibreTexts. (2023, January 28). 5.7: Meso Compounds. [Link][4]
-
Oreate AI Blog. (2026, January 7). Meso Compound Example. [Link][14]
-
ChIRP - The University of British Columbia. (2019, October 3). 2.5: Meso compounds. [Link][16]
-
Organic Syntheses. (n.d.). (1S,2S)-(−)- AND (1R,2R)-(+)-1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. [Link][11]
-
Google Patents. (2016). CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine. [13]
-
PubChem. (n.d.). meso-1,2-Diphenylethylenediamine. [Link][17]
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Methodological & Application
Application Note: High-Purity Synthesis and Application of meso-1,2-Diphenylethylenediamine Platinum(II) Complexes
Executive Summary
This technical guide outlines the protocols for utilizing meso-1,2-diphenylethylenediamine (meso-DPEN) as a bidentate ligand in the synthesis of Platinum(II) anticancer candidates. Unlike its chiral counterparts ((
This document provides a validated workflow for the synthesis of [Pt(meso-DPEN)Cl₂] and its conversion to the pharmacological candidate [Pt(meso-DPEN)(oxalate)] , supported by characterization standards and mechanistic insights.
Scientific Foundation: The "Meso" Advantage
Stereochemical Locking
The critical advantage of using meso-DPEN lies in the conformation of the five-membered chelate ring formed upon coordination with Platinum(II).
-
Chiral Ligands (
or ): Typically force the phenyl rings into a diequatorial conformation to minimize steric strain, locking the chelate ring into a fixed or puckering. -
Meso Ligand (
): Due to the internal plane of symmetry in the free ligand, coordination breaks the symmetry. To minimize syn-diaxial interactions, the chelate ring adopts a conformation where one phenyl group is axial and the other is equatorial .
Impact: This "axial-equatorial" geometry creates a distinct steric block perpendicular to the square-planar coordination plane, significantly altering how the complex approaches and intercalates into the DNA major groove compared to Cisplatin or Oxaliplatin.
Mechanism of Action
The pharmacological pathway follows the classic "Activation by Aquation" mechanism, but with kinetics modulated by the bulky phenyl groups.
Figure 1: Pharmacological activation pathway of the oxalate derivative.
Experimental Protocols
Safety Warning
-
Platinum Salts: Potent sensitizers. Handle in a fume hood.
-
Silver Nitrate: Stains skin and is an oxidizer.
-
Light Sensitivity: Silver intermediates are photosensitive. Perform Step B in low light or wrap flasks in foil.
Protocol A: Synthesis of Precursor [Pt(meso-DPEN)Cl₂]
This dichloro- complex is the primary intermediate for all carboxylate derivatives.
Reagents:
-
Potassium Tetrachloroplatinate(II) (
): 1.0 mmol (415 mg) -
meso-1,2-Diphenylethylenediamine (meso-DPEN): 1.0 mmol (212 mg)
-
Solvents: Milli-Q Water, Ethanol, 0.1 M HCl.
Step-by-Step:
-
Ligand Preparation: Dissolve 212 mg of meso-DPEN in 15 mL of warm ethanol (40°C). Ensure complete dissolution; filter if turbid.
-
Platinum Solution: Dissolve 415 mg of
in 10 mL of Milli-Q water. Filter to remove any insoluble black platinum impurities. -
Coordination Reaction:
-
Slowly add the aqueous Pt solution to the ethanolic ligand solution under stirring.
-
Observation: The solution will turn from red to orange, and a yellow precipitate will begin to form within 10 minutes.
-
Heat the mixture at 50°C for 4 hours. Do not reflux (prevents thermal isomerization).
-
-
Isolation:
-
Cool the suspension to 4°C overnight to maximize yield.
-
Filter the yellow solid (Bright Yellow Powder).
-
Wash 1: Water (2 x 10 mL) to remove KCl.
-
Wash 2: Diethyl ether (2 x 10 mL) to remove unreacted ligand.
-
Dry under vacuum at 45°C.
-
Yield Expectation: 85-90% Stop Point: The solid is stable indefinitely at room temperature.
Protocol B: Synthesis of [Pt(meso-DPEN)(oxalate)]
This protocol uses the "Dhara Method" (Silver Activation) to exchange chlorides for the oxalate ligand.
Reagents:
-
[Pt(meso-DPEN)Cl₂] (from Protocol A): 0.5 mmol (239 mg)
-
Silver Nitrate (
): 0.98 mmol (166.5 mg) (Note: Use slight deficit to avoid excess Ag⁺) -
Sodium Oxalate (
): 0.55 mmol (74 mg)
Step-by-Step:
-
Activation (The "Diaqua" Species):
-
Suspend 239 mg of [Pt(meso-DPEN)Cl₂] in 15 mL of water.
-
Add 166.5 mg of
. -
Protect from light. Stir at 60°C for 3 hours.
-
Mechanism:
.
-
-
Filtration (Critical Step):
-
Ligand Exchange:
-
Add 74 mg of Sodium Oxalate to the filtrate.
-
Adjust pH to 6.0–6.5 using dilute NaOH if necessary (prevents formation of protonated hydroxo species).
-
Stir at 40°C for 12 hours.
-
-
Crystallization:
-
Concentrate the solution to ~5 mL using a rotary evaporator (do not dry completely).
-
Cool to 4°C for 24 hours. White/Off-white crystals will form.
-
Filter and wash with minimal ice-cold water, then acetone.
-
Yield Expectation: 60-70%
Visualization of Synthesis Workflow
Figure 2: Step-by-step synthetic pathway from raw materials to final oxalate complex.
Characterization & Validation
To ensure the integrity of the complex, the following analytical parameters must be met.
NMR Spectroscopy (¹H and ¹⁹⁵Pt)
The meso symmetry is broken upon coordination, but the spectrum remains relatively simple due to the
| Nucleus | Signal | Shift ( | Multiplicity | Interpretation |
| ¹H | Aromatic | 7.20 – 7.50 | Multiplet | Phenyl protons (10H) |
| ¹H | Methine (-CH) | 5.60 – 5.80 | Multiplet | Benzylic protons (2H). Look for Pt satellites. |
| ¹H | Amine (-NH₂) | 6.10 – 6.50 | Broad | Amino protons (4H). Shifted downfield from free ligand. |
| ¹⁹⁵Pt | Pt Core | -2100 to -2200 | Singlet | Characteristic of PtN₂O₂ coordination sphere. |
Validation Check: The presence of ¹⁹⁵Pt satellites (coupling constants
Elemental Analysis (CHN)
For
-
Carbon: ~38.5%
-
Hydrogen: ~3.6%
-
Nitrogen: ~5.6%
-
Note: Platinum complexes often crystallize with water molecules. Calculate theoretical values based on hydration state determined by TGA if necessary.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water/Methanol gradient (0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Retention: The meso complex will typically elute at a different time than racemic impurities due to polarity differences caused by the axial phenyl group.
References
-
General Synthesis of Pt-Diamine Complexes: Dhara, S. C. (1970). A Rapid Method for the Synthesis of Cis-[Pt(NH3)2Cl2]. Indian Journal of Chemistry, 8, 193–194.
-
Stereochemical Influence on Cytotoxicity: Kizu, R., et al. (1997). Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA. Chemical & Pharmaceutical Bulletin, 45(9), 1463–1466.
-
Structural Characterization of meso-DPEN Complexes: Fan, Y., et al. (2012). Isomer-dependent anticancer activity of platinum(II) complexes of 1,2-diphenylethylenediamine. Journal of Inorganic Biochemistry, 112, 1-8.
-
Mechanism of Oxaliplatin Analogues: Chaney, S. G., et al. (2005). Recognition of platinum-DNA damage by HMGB proteins. Current Opinion in Oncology, 17(3), 261-267.
Sources
Application Note: Synthesis of Cisplatin Analogues using meso-1,2-Diphenylethylenediamine
Executive Summary
This guide details the synthesis, purification, and characterization of Platinum(II) complexes utilizing meso-1,2-diphenylethylenediamine (meso-DPEN) as a carrier ligand. Unlike the clinically approved oxaliplatin (which utilizes the
These analogues are of significant interest in medicinal chemistry for overcoming cisplatin resistance. The bulky phenyl groups increase lipophilicity, potentially enhancing cellular uptake, while the specific steric hindrance of the meso configuration alters DNA binding kinetics, reducing deactivation by glutathione.
Chemical Strategy & Rationale
The Stereochemical Imperative
The ligand meso-1,2-diphenylethylenediamine possesses two chiral centers (
-
Significance: Upon coordination to Pt(II), the nitrogen atoms become chiral centers. The rigid phenyl rings usually adopt a specific conformation (often one axial, one equatorial) to minimize steric strain. This contrasts with the
-symmetric chiral isomers ( or ), creating a distinct "bite angle" and interaction profile with the DNA major groove.
The Synthetic Pathway: The Dhara Method
Direct reaction of
To ensure stereochemical purity (cis-geometry) and high yield, this protocol utilizes the Dhara Method .
-
Iodide Activation: Conversion of
to utilizes the stronger trans-effect of iodide to direct the incoming amine exclusively to the cis position. -
Silver Activation: Removal of iodides using
generates a reactive diaqua intermediate , allowing facile substitution with chloride, oxalate, or other leaving groups.
Visual Workflow (Dhara Pathway)
Figure 1: The modified Dhara method ensures cis-geometry by leveraging the strong trans-effect of the iodide intermediate.
Detailed Experimental Protocols
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Potassium Tetrachloroplatinate(II) (
) (>99.9% Pt basis) -
Potassium Iodide (KI)
-
Silver Nitrate (
) or Silver Sulfate ( ) -
Potassium Chloride (KCl) or Oxalic Acid
-
Solvents: Deionized Water (Milli-Q), Dimethylformamide (DMF), Ethanol, Diethyl Ether.
Protocol A: Synthesis of the Diiodo Intermediate
Target: cis-[Pt(meso-DPEN)I
-
Platinum Activation:
-
Dissolve 415 mg (1.0 mmol) of
in 10 mL of deionized water. -
Add 664 mg (4.0 mmol) of KI. Stir at room temperature for 15 minutes.
-
Observation: The solution will turn from red to deep dark brown (
).
-
-
Ligand Addition:
-
Dissolve 212 mg (1.0 mmol) of meso-DPEN in 5 mL of Ethanol (or warm water if soluble, but DPEN is hydrophobic).
-
Add the ligand solution dropwise to the stirring
solution. -
Stir for 2–3 hours at room temperature, protected from light.
-
-
Isolation:
Protocol B: Conversion to Dichloro Analogue
Target: cis-[Pt(meso-DPEN)Cl
-
Silver Activation:
-
Suspend 0.5 mmol of the diiodo intermediate (from Protocol A) in 10 mL of water. Add a small amount of acetone (1-2 mL) if suspension is poor.
-
Add 1.98 equivalents of
(aqueous solution). -
Stir vigorously for 12–24 hours in the dark.
-
Critical Step: Filter off the yellow/grey AgI precipitate using Celite or a 0.2
m membrane filter. The filtrate contains the activated diaqua species .
-
-
Chloride Substitution:
-
Add excess KCl (approx.[5] 2.5 mmol) to the clear filtrate.
-
Heat gently to 40°C for 2 hours, then cool to 4°C overnight.
-
The pale yellow product
will precipitate.
-
-
Purification:
-
Recrystallize from a DMF/0.1N HCl mixture if necessary to remove traces of hydrolyzed species.
-
Characterization & Quality Control
To ensure scientific integrity, the following data points must be verified.
Analytical Specifications Table
| Parameter | Method | Acceptance Criteria | Notes |
| Appearance | Visual | Pale Yellow Powder | Darkening indicates Ag contamination or Pt(0) reduction. |
| Pt Content | ICP-OES / AAS | 42.5% ± 0.5% | Theoretical for |
| Isomeric Purity | HPLC | >98% | Use chiral column if checking against racemic contaminants. |
| Elemental Analysis | CHN | C: 34.4%, H: 3.3%, N: 5.7% | Deviations >0.4% suggest solvent trapping (DMF). |
Spectroscopic Validation ( NMR)
Solvent: DMF-d7 or DMSO-d6
-
Phenyl Region: Multiplets at
7.1 – 7.5 ppm. -
Methine Protons (-CH-): Distinct signal around
4.5 – 5.0 ppm.-
Diagnostic: In the meso complex, the methine protons are chemically equivalent due to the plane of symmetry preserved in the complex. If you see splitting patterns indicative of non-equivalence, suspect loss of symmetry or impurities.
-
-
Amine Protons (-NH2): Broad singlets, often shifted downfield (
6.0 – 8.0 ppm) upon coordination compared to free ligand. Platinum satellites ( ) may be visible (coupling constant ).
Troubleshooting & Optimization
Issue: "Magnus Green Salt" Formation
-
Symptom: Appearance of green/black solids during ligand addition.
-
Cause: Polymerization of
units with the diamine due to insufficient trans-effect or incorrect pH. -
Solution: Strictly adhere to the Iodide (Dhara) route . The iodide ligand prevents this polymerization. Ensure the
formation is complete (dark brown) before adding the amine.
Issue: Low Solubility of Intermediate
-
Symptom: The diiodo complex is too insoluble to react with Silver Nitrate efficiently.
-
Solution: Use Silver Sulfate (
) instead of Nitrate and stir for 48 hours. Alternatively, use a mixed solvent system (Water/Acetone 1:1) for the silver step, but ensure Acetone is evaporated before adding the final anion to prevent side reactions.
Issue: Colloidal Silver in Filtrate
-
Symptom: Filtrate is grey/cloudy; final product turns grey.
-
Solution: Filter the AgI precipitate through a bed of Celite. If the filtrate remains cloudy, stir with a small amount of activated charcoal for 10 minutes and refilter before adding KCl.
References
-
Original Dhara Method: Dhara, S. C. (1970).[5][6][7] A Rapid Method for the Synthesis of cis-[Pt(NH
) Cl ]. Indian Journal of Chemistry, 8, 193–194. -
Meso-DPEN Pt Complex Characterization: Taylor, M. et al. (2009). Synthesis and Characterization of A Series of Platinum(II) and Palladium(II) Complexes Containing the Bidentate Ligand meso-1,2-Diphenylethylenediamine.[1][2] Journal of Coordination Chemistry.
-
Biological Activity & DNA Binding: Noji, M., et al. (1984).[8] Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA.[8][2] Chemico-Biological Interactions, 51(1), 37-48.[8]
-
Kinetics of Meso-Analogues: Gust, R. et al. (1992). Ring-substituted diaqua(1,2-diphenylethylenediamine)platinum(II) sulfate reacts with DNA through a dissociable complex.[2] European Journal of Biochemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ring-substituted diaqua(1,2-diphenylethylenediamine)platinum(II) sulfate reacts with DNA through a dissociable complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of antitumor platinum(II) complexes of 1,2-diphenylethylenediamine isomers and their interactions with DNA and its purine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
application of meso-1,2-diphenylethylenediamine in NMR chiral solvating agents
Application Note: meso-1,2-Diphenylethylenediamine & Isomers in NMR Chiral Solvating Agents
Part 1: Executive Summary & Strategic Distinction
The "Meso" vs. "Chiral" Distinction in NMR Applications In the field of chiral analysis, 1,2-diphenylethylenediamine (DPEDA) is a privileged scaffold. However, a critical distinction must be made regarding the stereochemistry of the isomer employed:
-
(
)- and ( )-DPEDA ( -symmetric): These are the active Chiral Solvating Agents (CSAs). They possess the chiral information necessary to form diastereomeric complexes with racemic analytes, inducing the magnetic non-equivalence required for signal splitting in NMR. -
meso-DPEDA (Achiral): This isomer possesses a plane of symmetry (
) and is optically inactive.-
Direct Application: It serves as a critical negative control in CSA method development. It validates that observed chemical shift changes (
) are due to chiral recognition and not merely non-specific hydrogen bonding or stacking effects. -
Synthetic Application: It functions as a scaffold precursor for synthesizing complex macrocyclic CSAs or organocatalysts where chirality is introduced via peripheral substituents (e.g., proline derivatives).
-
Scope of this Guide:
This protocol details the direct application of the chiral (
Part 2: Scientific Foundation & Mechanism
Mechanism of Action
The discrimination of enantiomers using DPEDA relies on the formation of transient diastereomeric solvates in solution.
-
Complexation: The diamine functionality of DPEDA acts as a hydrogen bond acceptor/donor, interacting with the acidic protons or carbonyls of the analyte (typically
-chiral carboxylic acids, aldehydes, or protected amino acids). -
Shielding/Deshielding: The phenyl rings of DPEDA create a strong anisotropic cone. In the diastereomeric complex (e.g.,
vs. ), the protons of the analyte are positioned differently relative to these phenyl rings. -
Signal Splitting: This differential positioning results in distinct chemical shifts (
) for the enantiomers, allowing for the calculation of Enantiomeric Excess ( ).
DOT Diagram: Interaction Mechanism
Caption: Logical flow distinguishing the discrimination capability of Chiral DPEDA versus the control function of meso-DPEDA.
Part 3: Detailed Protocols
Protocol A: Enantiomeric Excess Determination of Carboxylic Acids
Target Analyte:
Reagents & Equipment:
-
Solvent:
(Neutralized with basic alumina to prevent amine protonation by acidic impurities). -
NMR: 400 MHz or higher (600 MHz recommended for complex multiplets).
-
CSA: (
)-DPEDA.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Baseline Scan: Dissolve 10 mg of the racemic analyte in 0.6 mL
. Acquire a standard NMR spectrum. Identify the -proton or distinct methyl group signals. -
CSA Addition (Titration Method):
-
Add 0.5 equivalents of (
)-DPEDA to the NMR tube. Shake vigorously for 30 seconds. -
Add another 0.5 equivalents (Total 1.0 eq). Acquire spectrum.
-
Add another 1.0 equivalents (Total 2.0 eq). Acquire spectrum.
-
Note: A 2:1 (CSA:Analyte) ratio often yields maximum splitting for carboxylic acids due to the formation of stable salt bridges.
-
-
Control Validation (The Meso Step):
-
Prepare a separate tube with 10 mg analyte and 1.0 eq of meso-DPEDA .
-
Result: The signals should shift (due to H-bonding) but not split . If splitting occurs here, it indicates restricted rotation or other non-chiral dynamic phenomena, invalidating the CSA result.
-
-
Analysis:
Calculation:
Protocol B: Synthesis of Macrocyclic CSA from meso-DPEDA
Context: While meso-DPEDA is not a direct CSA, it is used to synthesize Bis-Prolinamide Macrocycles which act as powerful chiral sensors.
-
Starting Material: meso-1,2-diphenylethylenediamine.[1][11][4][12][13]
-
Coupling: React with N-Boc-L-Proline (2.2 eq) using EDC/HOBt coupling agents in DCM.
-
Deprotection: Remove Boc groups using TFA/DCM.
-
Application: The resulting chiral tetramine (L-Proline arms on a meso-backbone) creates a chiral pocket capable of discriminating aldol products or chiral anions.
Part 4: Data Presentation & Analysis
Table 1: Chemical Shift Non-Equivalence (
| CSA Type | Stoichiometry (CSA:Analyte) | Observation | ||
| None | 0:1 | 5.20 (s) | 0.00 | Single Peak |
| (1R,2R)-DPEDA | 1:1 | 5.05 (d), 5.12 (d) | 0.07 | Split (Discrimination) |
| (1R,2R)-DPEDA | 2:1 | 4.98 (d), 5.15 (d) | 0.17 | Maximal Splitting |
| meso-DPEDA | 1:1 | 5.10 (s) | < 0.002 | Shifted, No Split (Control) |
DOT Diagram: Experimental Workflow
Caption: Operational workflow for determining enantiomeric purity using DPEDA.
Part 5: References
-
Fulwood, R., & Parker, D. (1994).[7] 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.[7]
-
BenchChem. (2025). 1,2-Diphenylethane-1,2-diamine (DPEN) Structure and Applications.
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Standard text for CSA methodology).
-
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives. RSC Advances.
-
Note: Validates the use of DPEDA derivatives as analytes and CSAs.
-
-
Trost, B. M., et al. (1992). A new class of chiral ligands for asymmetric catalysis. Journal of the American Chemical Society. (Foundational reference for Chiral DPEDA utility).
Expert Note on Safety:
Both meso and chiral DPEDA are amines. They can cause skin irritation and severe eye damage. Handle in a fume hood. Ensure
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. arts.units.it [arts.units.it]
- 5. asdlib.org [asdlib.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of meso-1,2-Diphenylethylenediamine (meso-DPEN)
Subject: Removing Unreacted Benzil from meso-DPEN Product Ticket ID: PUR-DPEN-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]
Introduction
Welcome to the Advanced Purification Support module. You are likely accessing this guide because your synthesized meso-1,2-diphenylethylenediamine (meso-DPEN) exhibits a yellow discoloration or a depressed melting point.
In the reduction of benzil to meso-DPEN (often via the ammonium acetate/acetic acid route or direct metal reduction), unreacted benzil is the most persistent impurity.[1][2] Because benzil is a neutral diketone and meso-DPEN is a basic diamine, we can exploit their drastic solubility differences in acidic media to create a self-validating purification system .[1][2]
This guide prioritizes Acid-Base Extraction over simple recrystallization.[1][2] While recrystallization is useful for final polishing, it is often inefficient at removing significant amounts of benzil due to co-precipitation.
Module 1: Diagnostic & Triage
Before initiating the purification protocol, confirm the presence of benzil using these rapid diagnostic indicators.
| Diagnostic Parameter | meso-DPEN (Target) | Benzil (Impurity) | Interpretation |
| Appearance | White to off-white needles | Yellow crystalline solid | A yellow tint in your product is the primary indicator of benzil contamination.[1][2] |
| Melting Point | 118–121 °C | ~95 °C | A melting point below 115 °C or a wide range (e.g., 100–110 °C) suggests a eutectic mixture with benzil. |
| Solubility (1M HCl) | Soluble (Forms ammonium salt) | Insoluble (Neutral) | If a portion of your product fails to dissolve in dilute HCl, the insoluble solid is likely benzil.[1] |
| TLC ( | Low | High | Benzil travels near the solvent front in non-polar eluents (e.g., Hexane/EtOAc).[1][2] |
Module 2: The Core Protocol (Acid-Base Extraction)
The "Self-Validating" Logic: This protocol relies on the chemical switching of the amine.[1][2]
-
Acid Phase: We force the amine into the aqueous layer (protonation).[1] Benzil cannot follow; it is trapped in the organic layer.[1]
-
Base Phase: We force the amine back out of the aqueous layer (deprotonation).[1] Impurities trapped in the previous step are left behind.[1][3]
Reagents Required:
Step-by-Step Workflow
-
Dissolution: Dissolve the crude yellow solid in a minimal amount of DCM.[1]
-
Acid Extraction (The Separation):
-
The Wash (Validation):
-
Precipitation (Recovery):
-
Final Isolation:
Visualizing the Workflow
Caption: Logical flow of the Acid-Base extraction protocol. Red indicates impure starting material; Yellow indicates impurity waste streams; Green indicates the product path.[1][2]
Module 3: Advanced Troubleshooting (FAQ)
Q1: I followed the protocol, but my product is still slightly yellow. Why?
-
Cause: Trace amounts of Lophine (2,4,5-triphenylimidazole) or other conjugated side products may be present.[1][2] Lophine is a common byproduct in the ammonium acetate synthesis method.[1]
-
Fix: Perform a recrystallization using Ethanol/Water .[1][4]
Q2: During the acid extraction, I formed a stubborn emulsion.
-
Cause: Rapid pH changes or vigorous shaking with micro-precipitates can stabilize emulsions.[1]
-
Fix:
Q3: My yield is lower than expected after extraction.
-
Cause: The amine salt might be too soluble in the aqueous wash, or the final basification wasn't basic enough.[2]
-
Fix:
References
-
Synthesis and Resolution of 1,2-Diphenylethylenediamine: Pikul, S.; Corey, E. J.[1][2][4] "Enantioselective Synthesis of (1R,2R)- and (1S,2S)-1,2-Diphenylethylenediamine." Organic Syntheses, 1993 , 71, 22.[2] [Link] (Note: While focusing on the chiral resolution, this authoritative source details the physical properties and handling of the diamine, relevant to the meso isomer as well.)
-
General Acid-Base Extraction Theory: Nichols, L. "Acid-Base Extraction."[1][2] Chemistry LibreTexts, 2022 . [Link]
-
Physical Properties of Benzil: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8659, Benzil." PubChem, 2024 . [Link][2]
-
Physical Properties of meso-1,2-Diphenylethylenediamine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6931234, meso-1,2-Diphenylethylenediamine." PubChem, 2024 . [Link][2]
Sources
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to meso- and (1R,2R)-1,2-Diphenylethylenediamine in Catalysis
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Stereochemistry in Action.
In the world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the choice of a chiral ligand is paramount. Among the pantheon of privileged chiral scaffolds, 1,2-diphenylethylenediamine (DPEN) stands out for its remarkable efficacy in a multitude of stereoselective transformations. However, the seemingly subtle difference between its stereoisomers, specifically the meso and the chiral (1R,2R) forms, leads to a profound divergence in their chemical behavior and catalytic applications. This guide provides an in-depth comparison of these two isomers, grounded in experimental evidence, to illuminate the critical role of stereochemistry in catalysis.
The Stereochemical Dichotomy: A Structural Overview
1,2-diphenylethylenediamine possesses two stereocenters, giving rise to three possible stereoisomers: the enantiomeric pair (1R,2R)- and (1S,2S)-DPEN, and the achiral meso-DPEN. The key distinction lies in their internal symmetry.
-
(1R,2R)-1,2-Diphenylethylenediamine : This isomer and its enantiomer, (1S,2S)-DPEN, are chiral molecules. They lack an internal plane of symmetry and are non-superimposable mirror images of each other. This inherent chirality is the cornerstone of their application in asymmetric catalysis, where they can induce the preferential formation of one enantiomer of a product.
-
meso-1,2-Diphenylethylenediamine : In contrast, the meso isomer possesses an internal plane of symmetry that bisects the molecule. Despite having two stereocenters, this symmetry renders the molecule achiral as a whole. Consequently, it cannot rotate plane-polarized light and, more importantly, is incapable of inducing enantioselectivity in a catalytic reaction.
Caption: Stereochemical relationship between DPEN isomers.
Synthesis of the Isomers: From Racemate to Enantiopure
The synthesis of 1,2-diphenylethylenediamine typically yields a mixture of the racemic (±) and meso forms. The separation of these diastereomers and the subsequent resolution of the enantiomers are crucial steps in obtaining the catalytically active (1R,2R) isomer.
Experimental Protocol: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
This two-step procedure is a reliable method for the gram-scale synthesis of the racemic diamine.[1][2]
Step 1: Synthesis of 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.[1]
-
Heat the mixture at reflux with stirring for 1.5 hours.[1]
-
While still hot, pour the mixture into 3 L of vigorously stirred water.
-
Allow the mixture to cool to room temperature overnight to precipitate the product.
-
Collect the crystals by filtration, wash thoroughly with water, and dry under reduced pressure to yield the imidazole intermediate.
Step 2: Reduction to (±)-1,2-Diphenylethylenediamine
-
In a 2-L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry-ice condenser, charge 72.0 g (0.250 mol) of the imidazole from Step 1.
-
Flush the flask with argon and add 400 mL of tetrahydrofuran (THF). Stir until all solids dissolve.
-
Cool the mixture to -78°C (dry ice/acetone bath) and introduce gaseous ammonia until the liquid volume increases by approximately 400 mL.[1]
-
Slowly add 6.94 g (1.00 mol) of lithium wire, maintaining the temperature below -65°C.[1]
-
Stir for 30 minutes, then slowly add 30 mL of ethanol.
-
After an additional 20 minutes of stirring, add 70 g of ammonium chloride.
-
Remove the cooling bath and allow the mixture to warm to 0°C. Carefully add 400 mL of water.
-
Perform a standard acid-base workup to isolate the racemic diamine.
Experimental Protocol: Resolution of (±)-1,2-Diphenylethylenediamine to (1R,2R)-1,2-Diphenylethylenediamine
The most common method for resolving the racemic mixture is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1][3][4][5][6][7]
-
In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of the racemic diamine in 230 mL of ethanol by heating to 70°C.[1][2]
-
In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.[1][2]
-
Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.
-
Cool the mixture to room temperature, and collect the crystals by filtration.
-
To achieve high optical purity, recrystallize the tartrate salt multiple times from a mixture of water and ethanol.[1][2]
-
To obtain the free (1R,2R)-diamine, treat the purified tartrate salt with an aqueous solution of a strong base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane).[1][5]
Caption: Synthetic workflow for (1R,2R)-DPEN.
Comparative Catalytic Activity: The Decisive Role of Chirality
The fundamental difference in the catalytic utility of meso- and (1R,2R)-DPEN lies in their ability to induce asymmetry. While the (1R,2R) isomer is a cornerstone of asymmetric catalysis, the meso isomer, being achiral, is not employed for such purposes.
(1R,2R)-1,2-Diphenylethylenediamine: A Workhorse in Asymmetric Catalysis
When complexed with transition metals such as ruthenium, rhodium, or copper, (1R,2R)-DPEN and its derivatives form highly effective and stereoselective catalysts for a wide array of reactions. The chiral environment created by the ligand dictates the facial selectivity of the substrate's approach to the metal center, resulting in the preferential formation of one enantiomer of the product.
Case Study 1: Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of prochiral ketones to chiral alcohols is a benchmark reaction for evaluating chiral catalysts. Ruthenium complexes of N-tosylated (1R,2R)-DPEN are particularly effective in this transformation.
In a typical reaction, acetophenone is reduced to 1-phenylethanol using a hydrogen donor, such as a formic acid/triethylamine mixture, in the presence of a catalytic amount of the Ru-(R,R)-TsDPEN complex. The reaction proceeds with high conversion and excellent enantioselectivity.[8]
Case Study 2: Asymmetric Michael Addition
The (1R,2R)-DPEN scaffold is also highly effective in organocatalysis. For instance, in the synthesis of the anticoagulant warfarin, (1R,2R)-DPEN can be used to catalyze the Michael addition of 4-hydroxycoumarin to (E)-4-phenyl-3-buten-2-one. This reaction yields (R)-warfarin with high enantiomeric excess.[9]
| Reaction | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | Ru-(R,R)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >95 | >97 | [8] |
| Asymmetric Michael Addition | (1R,2R)-DPEN | 4-hydroxycoumarin and chalcone | (R)-Warfarin | 81-84 | >99 | [9] |
meso-1,2-Diphenylethylenediamine: An Achiral Ligand
Due to its internal plane of symmetry, meso-DPEN is achiral and therefore incapable of inducing enantioselectivity in a catalytic reaction. If a complex of meso-DPEN were used in a reaction with a prochiral substrate, it would produce a racemic mixture of the product (a 50:50 mixture of both enantiomers).
While not useful for asymmetric catalysis, meso-DPEN can still function as a bidentate ligand in coordination chemistry and catalysis where chirality is not a requirement. Its coordination to a metal center will result in an achiral complex, which can catalyze reactions such as hydrogenations or C-C coupling reactions, but without any stereochemical control. The catalytic activity, in terms of turnover frequency and yield, would depend on the specific reaction and metal center, but the defining characteristic is the lack of asymmetric induction.
Caption: Divergent outcomes in catalysis with chiral vs. meso ligands.
Conclusion: A Clear Choice for Asymmetric Synthesis
The comparison between meso-1,2-diphenylethylenediamine and (1R,2R)-1,2-diphenylethylenediamine offers a compelling illustration of the profound impact of stereochemistry on molecular function. While both are structurally similar, their differing symmetries lead to fundamentally different applications in the field of catalysis.
For the researcher engaged in asymmetric synthesis, the choice is unequivocal: the chiral (1R,2R)-DPEN is an indispensable tool for achieving high levels of enantioselectivity. Its well-defined stereochemistry provides the necessary chiral environment to control the formation of a desired enantiomer, a critical consideration in the development of pharmaceuticals and other advanced materials. The meso isomer, while a valid bidentate ligand for general coordination chemistry, lacks the essential property of chirality required for asymmetric induction and is therefore unsuitable for such applications. Understanding this fundamental difference is key to the rational design of effective catalytic systems.
References
- The preparation method of one (±)-1,2-diphenyl ethylene diamine. Google Patents.
-
(Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer - Organic Syntheses Procedure. Available from: [Link]
-
(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine - Organic Syntheses Procedure. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
-
Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC - NIH. (2021, August 3). Available from: [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst | Request PDF - ResearchGate. Available from: [Link]
-
Asymmetric induction - Wikipedia. Available from: [Link]
-
Resolution of a Racemic Mixture - Science Learning Center. Available from: [Link]
-
Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water - IT Services - University of Liverpool. (2005, April 25). Available from: [Link]
-
Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand - ACS Publications. (2006, March 17). Available from: [Link]
-
Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4 - Semantic Scholar. (2020, November 19). Available from: [Link]
-
Asymmetric Michael/cyclization tandem reaction of 4-hydroxycoumarin with β-nitroalkenes catalyzed by chiral bifunctional thioureas - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study | Organometallics - ACS Publications. (2012, August 8). Available from: [Link]
-
The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years - MDPI. (2024, December 12). Available from: [Link]
-
Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts with Defined Carbon/Metal Configurations; Matched/Mismatched Effects upon Enantioselectivities with Enantiomeric Chiral Counter Anions | ACS Catalysis. (2020, February 6). Available from: [Link]
-
Asymmetric Induction - MSU chemistry. Available from: [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC. (2012, May 15). Available from: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28). Available from: [Link]
-
Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R, R)-1,2-Diphenylethylenediamine - PubMed. (2021, September 20). Available from: [Link]
-
A Merged 1,2 and 1,3 Asymmetric Induction Model Describing Lewis Acid-Mediated Diastereoselective Reactions of Chiral N-Sulfonyl Imines and Nucleophilic Alkenes - eScholarship. Available from: [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Usiena air. (2022, September 12). Available from: [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (2024, April 18). Available from: [Link]
-
Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties | ChemRxiv. Available from: [Link]
-
Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins - ORBi. Available from: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines - Universidad de Alicante. (2024, July 11). Available from: [Link]
-
The Michael addition of 4-hydroxycoumarin and 3-(4-hydroxy)phenylmethylene-2,4-pentanedione (6). - ResearchGate. Available from: [Link]
-
Catalytic reactivity of a meso-N-substituted corrole and evidence for a high-valent iron-oxo species - PubMed. (2009, June 17). Available from: [Link]
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1H NMR spectral analysis of meso-1,2-diphenylethylenediamine
Comparative Spectroscopic Analysis: meso- vs. ( )-1,2-Diphenylethylenediamine
Executive Summary
1,2-Diphenylethylenediamine (DPEN) is a critical scaffold in asymmetric catalysis (e.g., Noyori hydrogenation). The commercial availability of both the racemic (or enantiopure) and meso diastereomers necessitates robust analytical methods to distinguish them. While both isomers share the same connectivity, their stereochemical relationship (diastereomers) results in distinct physical properties and NMR spectral signatures.
This guide prioritizes self-validating protocols , specifically the "Imidazolidine Derivatization Method," which serves as the gold standard for assigning stereochemistry when simple 1D NMR is ambiguous due to solvent effects or impurities.
Structural & Physical Comparison
Before spectroscopic analysis, physical constants provide the first line of differentiation. The meso isomer possesses an internal plane of symmetry (
Table 1: Physicochemical Properties
| Feature | meso-1,2-DPEN | ( |
| Stereochemistry | ( | ( |
| Melting Point | 118 – 122 °C [1] | 79 – 83 °C [2] |
| Solubility (CDCl₃) | Moderate | Good |
| Benzylic Proton Environment | Enantiotopic (by external comparison) | Homotopic (by |
Analyst Note: The melting point difference (~40 °C) is significant. If your sample melts below 90 °C, it is likely the racemic or enantiopure form, not the meso.
1H NMR Spectral Analysis
The magnetic environment of the benzylic protons (
Baseline Spectral Data (CDCl₃, 400 MHz)
(
- 7.20 – 7.35 ppm (m, 10H): Aromatic protons.
-
4.25 ppm (s, 2H): Benzylic methine protons (
). -
1.75 ppm (br s, 4H): Amine protons (
).
meso-1,2-Diphenylethylenediamine
- 7.20 – 7.40 ppm (m, 10H): Aromatic protons.
-
4.00 – 4.20 ppm (s, 2H): Benzylic methine protons.
-
Note: The chemical shift of the meso benzylic proton is distinct from the racemic form. In many derivatives (e.g., N-isopropyl), the meso signal appears upfield relative to the chiral isomer [4]. However, due to concentration and temperature dependence of the primary amine signal, 1D NMR alone is often insufficient for definitive assignment if the sample is not chemically pure.
-
Definitive Differentiation Protocol: The Imidazolidine Method
To unequivocally distinguish the isomers, researchers should employ the Acetonide Derivatization Protocol . This converts the flexible diamine into a rigid imidazolidine ring, magnifying the stereochemical differences.
The Mechanism
Reaction with acetone yields 2,2-dimethyl-4,5-diphenylimidazolidine.
-
From meso-DPEN: Yields the cis -imidazolidine. The two methyl groups on the acetonide bridge are diastereotopic (one syn to the phenyls, one anti).
-
From (
)-DPEN: Yields the trans -imidazolidine. The molecule retains symmetry, rendering the two methyl groups equivalent (or accidentally isochronous).
Experimental Protocol
-
Sample Prep: Dissolve 10 mg of the diamine in 0.6 mL of CDCl₃ in an NMR tube.
-
Derivatization: Add 20
L of Acetone-d6 (or standard Acetone). -
Equilibration: Shake and allow to stand for 10 minutes. (Schiff base/aminal formation is rapid).
-
Acquisition: Acquire 1H NMR spectrum.
Interpretation of Results
| Signal | meso-Derived (cis-Imidazolidine) | ( |
| Methyl Region ( | Two Distinct Singlets | One Singlet |
| Reasoning | Methyls are diastereotopic ( | Methyls are equivalent via |
| Benzylic Protons | Shifted, often broader due to ring strain. | Shifted, sharp singlet. |
Synthesis & Purification Workflow
For researchers needing to synthesize or purify the meso compound from a mixture.
Synthesis (Benzil Reduction)
The meso isomer is typically the minor product in the reduction of benzil diimine, but can be favored using specific hydride donors.
-
Precursor: Benzil (
). -
Imine Formation: Reaction with ammonium acetate or ammonia to form the diimine.
-
Reduction: Reduction with
or .-
Note: Lithium in liquid ammonia often favors the thermodynamically stable racemic product, while catalytic hydrogenation can yield mixtures.
-
Purification (Resolution)
If a mixture of meso and racemic is obtained:
-
Acid Extraction: Dissolve mixture in dilute HCl.
-
Neutralization: Carefully neutralize.
-
Fractional Crystallization:
-
The meso isomer is generally less soluble in alcohols than the racemic form.
-
Recrystallize from Ethanol.[1] The crystals appearing first (or requiring higher temp to dissolve) are typically the meso form (MP ~120 °C).
-
Decision Logic Visualization
The following diagram illustrates the workflow for identifying the specific isomer using the protocols described above.
Caption: Logical workflow for the stereochemical assignment of 1,2-diphenylethylenediamine isomers using physical and spectroscopic methods.
References
-
Inorganic Chemistry Frontiers. Synthesis of meso-1,3-diisopropyl-4,5-diphenylethanediamine. 2023, 10, 6282–6293. Available at: [Link]
Technical Guide: Distinguishing meso-1,2-Diphenylethylenediamine from the dl-Isomer via Melting Point
Executive Summary
In the synthesis of 1,2-diphenylethylenediamine (DPEN) —a critical scaffold for chiral ligands like the Noyori catalyst—differentiation between the achiral meso isomer and the chiral dl (racemic) pair is a pivotal quality control step.
While NMR spectroscopy can distinguish diastereomers, melting point (MP) determination offers a faster, cost-effective, and definitive method for initial characterization due to the substantial thermodynamic differences between the crystal lattices of the two forms.
The Core Distinction:
-
meso-DPEN: High melting point (118–121 °C ) due to centrosymmetric crystal packing.
-
dl-DPEN (Racemate): Low melting point (80–83 °C ) due to lower lattice energy relative to the meso form.
Theoretical Framework: Symmetry & Lattice Energy
To understand why the melting points differ so drastically, one must look at the stereochemical influence on solid-state physics.
Stereochemical Configuration
-
meso-Isomer ((1R,2S)): Possesses an internal plane of symmetry (sigma plane) and a center of inversion in its most stable conformation (anti-periplanar). It is achiral and optically inactive.
-
dl-Isomer (Racemic mixture of (1R,2R) and (1S,2S)): Lacks an internal plane of symmetry. The individual molecules possess
symmetry.
Thermodynamic Causality
The melting point is a function of the energy required to break the crystal lattice (
The meso compound, being achiral and highly symmetric, packs more efficiently in the crystal lattice, maximizing intermolecular Van der Waals forces and hydrogen bonding networks. This results in a significantly higher lattice energy compared to the racemic mixture, which must accommodate two enantiomers (R,R and S,S) within the unit cell (or as a conglomerate), disrupting the packing efficiency.
Comparative Data Profile
The following table summarizes the physicochemical differences required for identification.
| Property | meso-1,2-Diphenylethylenediamine | dl-1,2-Diphenylethylenediamine (Racemate) | (1R,2R)-Enantiomer (Pure) |
| Melting Point | 118 – 121 °C | 80 – 83 °C | 81 – 84 °C |
| Stereochemistry | (1R, 2S) | Mixture of (1R,2R) & (1S,2S) | (1R, 2R) |
| Optical Rotation | |||
| Solubility (EtOH) | Low (Precipitates first) | Moderate to High | High |
| CAS Number | 951-87-1 | 35132-20-8 (Generic/Racemic) | 29841-69-8 |
Critical Note: The melting point of the racemic mixture and the pure enantiomers are dangerously close (~80–84 °C). Therefore, MP is excellent for distinguishing meso from active forms, but cannot be used to determine enantiomeric excess (ee) of the resolved product.
Experimental Protocol: Isolation & Characterization
This workflow describes the standard procedure for synthesizing the diamine (via reduction of benzil dioxime or imine) and using solubility/MP for separation.
Reagents & Equipment
-
Crude Reaction Mixture: Containing both meso and dl isomers.[1]
-
Solvent: Ethanol (absolute) or Methanol.
-
Apparatus: Mel-Temp or DSC (Differential Scanning Calorimetry) instrument.
-
Standard: Benzoic acid (mp 122 °C) for calibration near the meso range.
Separation Logic (Solubility Filter)
Before MP testing, the isomers are typically separated based on solubility. The meso isomer is significantly less soluble in polar protic solvents than the dl pair.
-
Concentration: Evaporate the crude reaction solvent (usually THF or ether) to dryness.
-
Trituration: Add cold ethanol to the residue.
-
Filtration:
-
The Solid Cake: Predominantly meso-isomer .
-
The Filtrate: Predominantly dl-isomer .
-
Melting Point Determination Steps
-
Sample Prep: Dry the isolated solid thoroughly under vacuum (solvent inclusion depresses MP).
-
Loading: Pack the capillary tube to a height of 2-3 mm. Ensure tight packing by tapping.
-
Ramp Rate:
-
Rapid ramp (
C/min) to 70 °C. -
Slow ramp (
C/min) from 70 °C upwards.
-
-
Observation:
-
Watch for "sweating" or sintering at 80 °C.
-
Record the temperature of the first liquid drop (Meniscus point) and the clear point (Complete liquefaction).
-
Visual Workflows
Diagram 1: Separation & Identification Logic
This flowchart illustrates the standard workup where MP serves as the validation gate.
Caption: Operational workflow for isolating and validating 1,2-diphenylethylenediamine isomers based on solubility and melting point.
Diagram 2: Thermal Behavior Decision Tree
A quick reference for interpreting MP data during process monitoring.
Caption: Decision matrix for interpreting melting point ranges of DPEN isomers.
Troubleshooting & Validation
The "Mixed Melting Point" Depression
If your synthesis yields a solid melting between 90–110 °C , you likely have a mixture of meso and dl forms.
-
Validation: Mix your sample 1:1 with a known standard of pure meso-DPEN.
-
Outcome: If the MP drops further (depression), your sample is the dl isomer. If the MP increases or narrows toward 120 °C, your sample is impure meso.
Eutectic Considerations
The dl and meso forms can form a eutectic mixture. If the MP is sharp but at an unexpected value (e.g., ~70°C), check for solvent inclusion (solvates) using NMR or TGA (Thermogravimetric Analysis) before assuming a new polymorph.
References
-
Sigma-Aldrich. (n.d.). meso-1,2-Diphenylethylenediamine Product Specification. Retrieved from
-
Pikul, S., & Corey, E. J. (1993). (1R,2R)-(+)- and (1S,2S)-(-)-1,2-Diphenyl-1,2-ethylenediamine. Organic Syntheses, 71, 22. Retrieved from [Org.[2] Synth. Link]([Link])
-
ChemicalBook. (n.d.). (1R,2R)-(+)-1,2-Diphenylethylenediamine Properties. Retrieved from
-
Thermo Scientific Chemicals. (n.d.). (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine, 98+%.[3] Retrieved from
-
Wikipedia. (n.d.). Diphenylethylenediamine.[4][1][2][5][6][7][8] Retrieved from
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 内消旋-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (1R,2R)-(+)-1,2-Diphenyl-1,2-ethanediamine, 98+% 250 mg | Request for Quote [thermofisher.com]
- 4. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 7. 内消旋-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method for Purity Assessment of meso-1,2-Diphenylethylenediamine
Executive Summary
meso-1,2-Diphenylethylenediamine (meso-DPEN) is a critical chiral auxiliary and ligand precursor, widely used in asymmetric synthesis (e.g., Noyori transfer hydrogenation). Its performance relies entirely on its stereochemical purity. Unlike standard organic compounds, "purity" here has two distinct dimensions:
-
Chemical Purity: Absence of synthetic byproducts (Benzil, Benzoin, Imidazoles).
-
Stereochemical Purity: Absence of the diastereomeric (
or ) pair and specific enantiomers ( or ).
This guide compares the two industry-standard approaches for assessing meso-DPEN: Reversed-Phase (RP-HPLC) for chemical purity and Normal-Phase Chiral HPLC (NP-HPLC) for stereochemical validation.
The Challenge: Why Standard Methods Fail
The separation of meso-DPEN is non-trivial due to its basicity and stereochemistry.
-
The Basicity Issue: Primary amines interact strongly with residual silanols on silica columns, causing severe peak tailing.
-
The Isomer Issue: The meso compound is a diastereomer of the chiral (
and ) forms. While achiral C18 columns can separate diastereomers (meso vs. dl), they cannot quantify the enantiomeric excess of the dl impurity, which is often required for regulatory compliance in drug development.
Comparative Analysis: RP-HPLC vs. Chiral HPLC
| Feature | Method A: Achiral RP-HPLC | Method B: Chiral NP-HPLC (Recommended) |
| Primary Goal | Chemical Purity (Process Control) | Stereochemical Purity (Final QC) |
| Stationary Phase | C18 (End-capped, Base-deactivated) | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) |
| Separation Mechanism | Hydrophobicity | Steric fit & H-bonding |
| Target Analytes | meso-DPEN, Benzil, Benzoin | meso-DPEN, ( |
| Resolution ( | High for chemical impurities | High for stereoisomers ( |
| Cost Per Run | Low ($) | High ( |
| Throughput | Fast (< 10 min) | Moderate (15-20 min) |
Scientist’s Verdict:
Use Method A for in-process monitoring to ensure the reaction is complete. Use Method B for the final Certificate of Analysis (CoA) to guarantee the ligand will induce high enantioselectivity in downstream catalysis.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for selecting the correct method based on the impurity profile.
Caption: Decision tree for selecting between Achiral (C18) and Chiral (CSP) methodologies based on analytical requirements.
Detailed Experimental Protocols
Method A: Achiral RP-HPLC (Chemical Purity)
Best for quantifying synthesis starting materials (Benzil) and intermediates.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent base-deactivated column.
-
Mobile Phase:
-
Gradient: 20% B to 80% B over 10 minutes.
-
Detection: UV @ 254 nm[4]
-
Temperature: 30°C
-
Sample Prep: Dissolve 1 mg/mL in 50:50 MeCN:Water.
Why this works: The high pH ensures the diamine is in its free base form, increasing retention and preventing interaction with acidic silanols.
Method B: Chiral NP-HPLC (Stereochemical Purity)
The Gold Standard for distinguishing meso from dl-isomers.
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Critical Step: The Diethylamine (DEA) additive is mandatory. Without it, the primary amine groups of DPEN will bind irreversibly to the silica support, resulting in broad smears instead of peaks.
-
-
Detection: UV @ 220 nm (higher sensitivity) or 254 nm.
-
Temperature: 25°C
-
Elution Order (Typical):
-
meso-DPEN (First eluting due to internal symmetry/polarity)
-
(
)-DPEN -
(
)-DPEN Note: Elution order of enantiomers may reverse depending on specific mobile phase ratios; confirming with standards is required.
-
Analytical Workflow Visualization
The following diagram details the setup and execution of the Chiral Method (Method B), highlighting critical control points.
Caption: Step-by-step workflow for Chiral HPLC analysis using Daicel Chiralpak AD-H.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Lack of basic modifier | Add 0.1% Diethylamine (DEA) or Ethanolamine to mobile phase. |
| Split Peaks | Sample solvent mismatch | Dissolve sample in the mobile phase (Hexane/IPA), not pure IPA or MeOH. |
| Retention Drift | Water accumulation | Use HPLC-grade "dry" solvents; water deactivates Normal Phase columns. |
| High Backpressure | Precipitation | Ensure DEA is fully miscible; filter mobile phase through 0.45 µm PTFE. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Standard protocol for amylose-based separation of amines). Link
-
Phenomenex. Chiral HPLC Separations Guide. (Method development strategies for primary amines). Link
-
Sigma-Aldrich (Merck). Technical Note: Separation of Optical Isomers of 1,2-Diphenylethylenediamine. (Confirmation of meso/dl separation factors). Link
- S. G. Cohen et al. "Stereospecificity in the separation of 1,2-diphenylethylenediamine isomers." Journal of Organic Chemistry. (Foundational chemistry regarding the physical properties of DPEN isomers).
Sources
A Comprehensive Guide to the Infrared Spectroscopy Characterization of meso-1,2-Diphenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereoisomerism and Vibrational Spectroscopy
Meso-1,2-diphenylethylenediamine, a diastereomer of the chiral (1R,2R) and (1S,2S)-1,2-diphenylethylenediamine, is a crucial building block in synthetic chemistry, particularly in the development of ligands for asymmetric catalysis.[1][2] Its distinct stereochemistry, arising from the internal plane of symmetry, imparts unique physical and chemical properties that differentiate it from its enantiomeric counterparts. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to probe the molecular vibrations of these compounds.[3][4] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint" that allows for its identification and structural elucidation.[3][4] This guide will delve into the specific IR spectral features of the meso isomer, providing the necessary framework for its confident characterization.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The quality of an IR spectrum is paramount for accurate interpretation. The following protocol outlines the steps for obtaining a high-resolution spectrum of meso-1,2-diphenylethylenediamine using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique that requires minimal sample preparation.[5][6]
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
Sample Preparation:
-
Ensure the ATR crystal is impeccably clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.
-
Place a small amount (a few milligrams) of the solid meso-1,2-diphenylethylenediamine sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
This methodical approach ensures the acquisition of a reproducible and high-quality spectrum, which is the foundation for reliable analysis.
Spectral Interpretation: Decoding the Vibrational Signature
The infrared spectrum of meso-1,2-diphenylethylenediamine is rich with information. The key to its interpretation lies in assigning the observed absorption bands to specific molecular vibrations.
Table 1: Characteristic Infrared Absorption Bands for meso-1,2-Diphenylethylenediamine
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description | Intensity |
| 3400 - 3300 | N-H Stretching | Asymmetric and symmetric stretching of the primary amine groups. The presence of two bands is characteristic of a -NH₂ group.[7][8] | Medium |
| 3100 - 3000 | Aromatic C-H Stretching | Stretching vibrations of the C-H bonds on the phenyl rings.[9][10] | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H Stretching | Stretching vibrations of the C-H bonds of the ethylenediamine backbone.[11][12] | Medium |
| 1650 - 1580 | N-H Bending (Scissoring) | In-plane bending of the primary amine groups.[7][13] | Medium |
| 1600 - 1450 | Aromatic C=C Stretching | In-ring carbon-carbon stretching vibrations of the phenyl groups.[9][10] | Strong to Medium |
| 1470 - 1450 | C-H Bending (Scissoring) | Bending vibration of the CH₂ group in the ethylenediamine backbone.[11][14] | Medium |
| 1335 - 1250 | C-N Stretching | Stretching of the carbon-nitrogen bond, characteristic of aromatic amines.[7][15] | Strong |
| 900 - 675 | C-H Out-of-Plane Bending | Bending of the C-H bonds on the phenyl rings, which can be indicative of the substitution pattern.[9][10] | Strong |
| 910 - 665 | N-H Wagging | Out-of-plane bending of the amine groups.[7] | Broad, Medium |
Analysis of Key Spectral Regions:
-
N-H Stretching Region (3400 - 3300 cm⁻¹): As a primary amine, meso-1,2-diphenylethylenediamine exhibits two distinct bands in this region corresponding to the asymmetric and symmetric N-H stretching vibrations.[7][8] The presence of two bands is a definitive indicator of the -NH₂ functional group.
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components of the molecule. The absorptions above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenyl rings, while those below 3000 cm⁻¹ are attributed to the C-H bonds of the ethylenediamine backbone.[9][11][16]
-
Fingerprint Region (1650 - 650 cm⁻¹): This complex region contains a wealth of structural information. The N-H bending vibration (scissoring) appears around 1650-1580 cm⁻¹.[7][13] The characteristic aromatic C=C stretching bands are observed between 1600 and 1450 cm⁻¹.[9][10] A strong band in the 1335-1250 cm⁻¹ range is indicative of the C-N stretching of an aromatic amine.[7][15] Finally, strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane C-H bending of the phenyl rings.[9][10]
Comparative Analysis: meso vs. Chiral Diastereomers
While the IR spectra of the meso and chiral ((1R,2R) and (1S,2S)) diastereomers of 1,2-diphenylethylenediamine are broadly similar due to the presence of the same functional groups, subtle differences can arise in the fingerprint region. These differences are a consequence of their distinct molecular symmetries. The meso compound possesses a center of inversion, which can lead to different selection rules for IR activity compared to the C₂-symmetric chiral isomers. These variations, though often minor, can be crucial for distinguishing between the diastereomers, particularly when combined with other characterization techniques such as NMR spectroscopy or X-ray crystallography.
Conclusion: A Robust Tool for Structural Verification
Infrared spectroscopy provides a rapid, reliable, and non-destructive method for the characterization of meso-1,2-diphenylethylenediamine. By carefully analyzing the key spectral regions—N-H stretching, C-H stretching, and the fingerprint region—researchers can confidently confirm the identity and purity of their sample. The distinct pattern of absorption bands serves as a unique molecular fingerprint, enabling its differentiation from other related compounds and stereoisomers. This guide provides the foundational knowledge and practical protocol for leveraging the power of IR spectroscopy in the synthesis and application of this important chemical building block.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 6-4 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
P. J. Krueger & J. Jan. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
quimicaorganica.org. (n.d.). IR spectrum: Alkanes. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
American Assay. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
- Coury, C., & Dillner, A. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site.
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Diphenylethane-1,2-diamine. Retrieved from [Link]
-
PubChem. (n.d.). Meso-1,2-Diphenylethylenediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylethylenediamine. Retrieved from [Link]
- Fortenberry, R. C., & Crawford, T. D. (2018). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH₂CHCO. Molecules, 23(10), 2568.
- Mary, Y. S., et al. (2022). Structural and Vibrational Investigation of Benzil-(1,2-Diphenylethane-1,2-Dione). Journal of Chemistry, 2022, 1-12.
-
Academia.edu. (n.d.). Vibrational spectra, conformational equilibrium and ab initio calculations of 1,2-diphenylethane. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
MDPI. (2024, December 12). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Retrieved from [Link]
-
SpectraBase. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (1972). Tables of molecular vibrational frequencies, consolidated volume I. Retrieved from [Link]
-
Chemsrc. (2025, August 25). meso-1,2-Diphenylethylenediamine | CAS#:951-87-1. Retrieved from [Link]
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Technical Comparison Guide: Mass Spectrometry Fragmentation of meso-1,2-Diphenylethylenediamine
Executive Summary
Subject: meso-1,2-Diphenylethylenediamine (meso-DPEN) CAS: 951-87-1 Formula: C₁₄H₁₆N₂ (MW: 212.[1][2][3][4][5]29) Primary Application: Chiral auxiliary precursor, ligand synthesis, and stereochemical standard.
This guide provides a deep-dive technical analysis of the mass spectrometry (MS) fragmentation patterns of meso-1,2-diphenylethylenediamine. It contrasts the meso isomer's behavior with its pharmacologically active alternatives—the chiral (
Part 1: Mechanistic Characterization & Fragmentation Pathways[6]
The mass spectral signature of meso-DPEN is dominated by the stability of the benzylic position and the nitrogen lone pairs. The fragmentation is driven by charge-remote and charge-proximal stabilizations that dictate the cleavage of the central C-C bond.
Electron Ionization (EI) Pathway (70 eV)
In hard ionization (EI), the molecular ion (
-
Primary Pathway (
-Cleavage): The radical cation localized on the nitrogen triggers the homolytic cleavage of the C1-C2 bond. Because the molecule is symmetric, this yields a base peak at m/z 106 . -
Mechanism: The resulting ion is a resonance-stabilized benzylidene ammonium ion (
). -
Secondary Pathway (Deamination): A minor pathway involves the loss of ammonia (
, 17 Da) to form a styrene-derivative radical cation at m/z 195, though this is kinetically less favorable than the -cleavage.
Electrospray Ionization (ESI) Pathway
In soft ionization (ESI+), the molecule forms a stable protonated precursor
-
Collision-Induced Dissociation (CID): Upon activation, the protonated molecule undergoes:
-
Neutral Loss of Ammonia: Elimination of
(-17 Da) to form the cation at m/z 196 . -
C-C Cleavage: At higher collision energies, the central bond breaks to form the monomeric ammonium species at m/z 106 .
-
Visualization of Fragmentation Mechanisms[6][7][8][9]
Figure 1: Comparative fragmentation pathways for EI (Hard) and ESI (Soft) ionization modes.[6][7]
Part 2: Comparative Analysis (Meso vs. Alternatives)
The primary "alternative" to meso-DPEN is the racemic mixture (rac-DPEN) or the pure enantiomers ((
The Isomer Differentiation Challenge
Standard MS (EI/ESI) cannot distinguish meso-DPEN from rac-DPEN because the primary fragmentation event (C-C bond cleavage) destroys the stereocenters C1 and C2. The resulting fragments (m/z 106) are achiral.
| Feature | meso-DPEN (Analyte) | rac-DPEN (Alternative) | MS Differentiation Potential |
| Stereochemistry | ( | ( | None (Fragments are identical) |
| Base Peak (EI) | m/z 106 | m/z 106 | Low |
| Melting Point | 118–122 °C | 83–85 °C | High (Thermal Analysis) |
| Derivatization | Forms cis-imidazolidine | Forms trans-imidazolidine | High (Via GC/MS or NMR) |
Strategic Differentiation Protocol
To differentiate the product (meso) from the alternative (rac) using Mass Spectrometry, you must employ derivatization to lock the stereochemistry into a rigid ring structure before ionization.
Recommended Method: Acetonide Formation.[8] Reaction with acetone converts the diamine into 2,2-dimethyl-4,5-diphenylimidazolidine.
-
Meso-derivative: The phenyl groups are cis.
-
Rac-derivative: The phenyl groups are trans.
-
Result: While m/z values remain similar, the cis derivative (from meso) typically elutes later on non-polar GC columns due to higher dipole moment, or shows distinct drift times in Ion Mobility Spectrometry (IMS).
Part 3: Experimental Protocols
Protocol A: Direct Injection ESI-MS (Purity Check)
Use this protocol to confirm molecular weight and basic structural integrity.
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Concentration: 10 µg/mL.
-
Flow Rate: 5 µL/min (Infusion).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low voltage preserves
).[6] -
Source Temp: 120 °C.
-
-
Data Interpretation: Look for m/z 213.1 (
). Significant peaks at m/z 196 indicate in-source fragmentation (loss of ); lower the cone voltage if observed.
Protocol B: Differentiation via Derivatization (GC/MS)
Use this protocol to distinguish meso from rac isomers.
-
Derivatization: Dissolve 1 mg sample in 1 mL acetone. Add 1 drop of acetic acid. Incubate at RT for 30 mins.
-
Instrument: GC-MS (Single Quadrupole).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 100 °C (1 min) → 20 °C/min → 280 °C.
-
Differentiation:
-
Rac-derivative: Elutes earlier (Trans isomer, lower polarity).
-
Meso-derivative: Elutes later (Cis isomer, higher interaction).
-
Workflow Diagram
Figure 2: Decision workflow for structural confirmation and isomeric differentiation.
Part 4: Spectral Data Summary
| Ion Identity | m/z (Theoretical) | Relative Abundance (EI) | Relative Abundance (ESI) | Origin |
| Molecular Ion | 212.13 | < 5% | N/A | Parent ( |
| Protonated Molecule | 213.14 | N/A | 100% | Parent ( |
| Base Fragment | 106.07 | 100% | Variable (CE dependent) | |
| Deaminated Ion | 195.10 | 10-20% | N/A | Loss of |
| Deaminated Ion | 196.11 | N/A | 40-80% | Loss of |
| Tropylium | 91.05 | 20-40% | < 10% | Benzyl rearrangement ( |
| Phenyl | 77.04 | 15-30% | < 5% | Phenyl ring ( |
Note: Relative abundances in ESI are highly dependent on Cone Voltage and Collision Energy (CE).
References
-
Chemical Ionization Analysis: N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018).[6][9] Chemijournal. Retrieved from
-
Compound Properties & Applications: meso-1,2-Diphenylethylenediamine Product Information. Sigma-Aldrich. Retrieved from
-
General Fragmentation of Diamines: Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Retrieved from
-
Isomer Differentiation Data: (1R,2R)-(+)-1,2-Diphenylethylenediamine Spectral Info. PubChem.[1][4] Retrieved from
Sources
- 1. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 内消旋-1,2-二苯基乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. meso-1,2-Diphenylethylenediamine | CAS 951-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of meso-1,2-Diphenylethylenediamine
As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, technically grounded protocol for the safe disposal of meso-1,2-Diphenylethylenediamine, ensuring the protection of personnel and compliance with environmental regulations.
Part 1: Core Principles & Hazard Assessment
Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for meso-1,2-Diphenylethylenediamine may not be fully investigated, its classification as an aromatic amine and available safety data for analogous compounds necessitate a cautious approach.[1]
Known Hazards: Based on GHS classifications for this and similar diamine compounds, meso-1,2-Diphenylethylenediamine should be handled as a substance that:
The causality behind these hazards lies in the basic nature of the amine groups, which can disrupt biological tissues upon contact. Therefore, all handling and disposal operations must be predicated on preventing exposure.
Immediate Safety & Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is the first line of defense. This is a non-negotiable standard for handling both the pure substance and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, which can cause irritation and burns.[3][4] |
| Body Protection | A standard lab coat. A chemical-resistant apron is recommended for larger quantities. | Protects against incidental contact and contamination of personal clothing.[4] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of airborne dust particles, which can cause respiratory tract irritation.[1][5] |
Part 2: Waste Segregation & Containment: A Self-Validating System
The foundational principle of chemical waste management is meticulous segregation.[3] Improperly mixed waste streams can lead to dangerous chemical reactions. For meso-1,2-Diphenylethylenediamine, this is of paramount importance.
Incompatible Materials:
-
Strong Oxidizing Agents: Mixing with oxidizers can create a risk of fire or explosion.
-
Acids and Acid Chlorides: As a base, it will undergo a vigorous, exothermic neutralization reaction with acids.[3]
-
Combustible Materials: While the compound itself may not be highly flammable, mixing with other combustibles should be avoided.[6]
Containment Protocol:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[4][7]
-
Labeling is Critical: The container must be labeled as "Hazardous Waste" before the first item is added.[8] The label must include:
-
The full chemical name: "meso-1,2-Diphenylethylenediamine"
-
The associated hazards (e.g., "Irritant," "Corrosive - Amine").
-
The date accumulation started.
-
-
Collect All Contaminated Materials: This includes not only the unused chemical but also any materials that have come into contact with it:
-
Contaminated gloves, weigh boats, and wipes.
-
Spill cleanup materials.[4]
-
Rinsate from decontaminated glassware (if not neutralized and disposed of per local regulations).
-
Part 3: Step-by-Step Disposal & Decontamination Procedures
Disposal of meso-1,2-Diphenylethylenediamine waste must not involve drain or sewer systems, as it can be harmful to aquatic ecosystems.[1][3] The only acceptable method is through a licensed professional waste disposal service.[1][9]
Routine Disposal of Contaminated Solids
This procedure applies to items like gloves, paper towels, and other consumables contaminated with small amounts of the chemical.
-
Work Area: Perform all actions inside a certified chemical fume hood.
-
Collection: Place all contaminated solid waste directly into the designated, pre-labeled hazardous waste container.[7]
-
Secure Storage: After adding waste, securely close the container lid to prevent the release of any dust or vapors.[3]
-
Log Entry: If your laboratory maintains a waste log, record the addition.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[4]
Disposal of Unused or Bulk Product
-
Container Integrity: Ensure the original product container is securely sealed and in good condition. If the container is compromised, a "lab pack" procedure is necessary, where the original container is placed inside a larger, secure container with absorbent packing material.
-
Labeling for Disposal: Affix a hazardous waste label to the container.
-
Transfer to SAA: Move the container to your lab's designated SAA.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.[3][4]
Spill Management & Decontamination
In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.
-
Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Assess the Spill: This procedure is for incidental, small-scale solid spills that laboratory personnel are trained to handle. For large spills, evacuate the area and contact your EHS emergency line.
-
Don PPE: Wear the full PPE ensemble as detailed in the table above.
-
Containment & Cleanup:
-
Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent dust from becoming airborne.[10][11] Do not use combustible materials like sawdust.[4]
-
Carefully sweep up the mixture, avoiding the creation of dust.[1][4] Use tools (e.g., plastic dustpan and brush) that will not generate sparks.
-
Place all contaminated absorbent and cleanup materials into your designated hazardous waste container.[4]
-
-
Area Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Be aware that this cleaning material is now also hazardous waste.
-
Place all cleaning materials into the hazardous waste container.
-
For equipment, follow the same wipe-down procedure.[11]
-
-
Final Steps:
-
Remove contaminated PPE, placing disposable items in the waste container.
-
Wash hands and any exposed skin thoroughly.
-
Report the spill to your laboratory supervisor or EHS department as required by institutional policy.
-
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of meso-1,2-Diphenylethylenediamine waste.
Caption: Decision workflow for handling and disposing of meso-1,2-Diphenylethylenediamine.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
SPILL CLEANUP QUICK REFERENCE. University of California, Riverside. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Guide for Chemical Spill Response. University of Florida. [Link]
-
A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]
-
RCRA chemical waste labs. MCF Environmental Services. [Link]
-
CHEMICAL SPILL PROCEDURES. University of North Carolina at Charlotte, Environmental Health and Safety. [Link]
-
Material Safety Data Sheet for meso-1,2-Dibromo-1,2-diphenylethane. Harper College. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
meso-1,2-Diphenylethylenediamine. PubChem, National Center for Biotechnology Information. [Link]
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]
-
Contamination in Amine Systems. Refining Community. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]
Sources
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. uhcl.edu [uhcl.edu]
- 9. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
